molecular formula C14H13N5O2 B15189809 1-Methyl-N-(6-methyl-2-pyridinyl)-7-oxo-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide CAS No. 87948-75-2

1-Methyl-N-(6-methyl-2-pyridinyl)-7-oxo-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide

Cat. No.: B15189809
CAS No.: 87948-75-2
M. Wt: 283.29 g/mol
InChI Key: HLDINNNNUGAHEU-UHFFFAOYSA-N
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Description

1-Methyl-N-(6-methyl-2-pyridinyl)-7-oxo-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(6-methyl-2-pyridinyl)-7-oxo-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide typically involves multi-step organic reactions. Common starting materials include pyridine derivatives and pyrazole intermediates. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-(6-methyl-2-pyridinyl)-7-oxo-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(6-methyl-2-pyridinyl)-7-oxo-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine Derivatives: Other compounds in this class with similar structures and biological activities.

    Pyridine Derivatives: Compounds containing the pyridine ring, which may share some chemical properties.

Uniqueness

1-Methyl-N-(6-methyl-2-pyridinyl)-7-oxo-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

87948-75-2

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

1-methyl-N-(6-methylpyridin-2-yl)-7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H13N5O2/c1-9-4-3-5-11(16-9)17-13(20)10-8-15-12-6-7-18(2)19(12)14(10)21/h3-8H,1-2H3,(H,16,17,20)

InChI Key

HLDINNNNUGAHEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CN=C3C=CN(N3C2=O)C

Origin of Product

United States

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